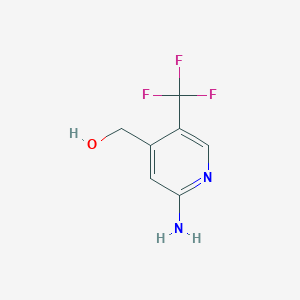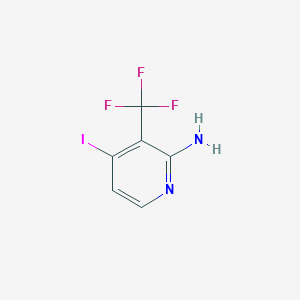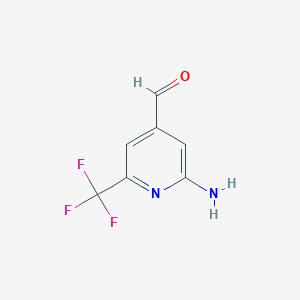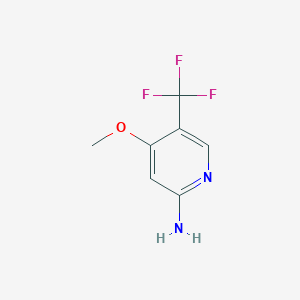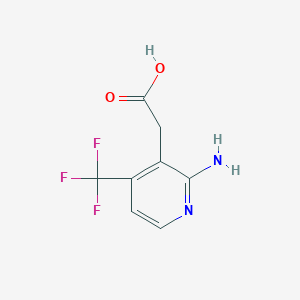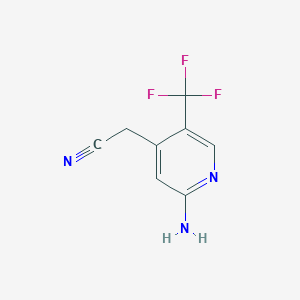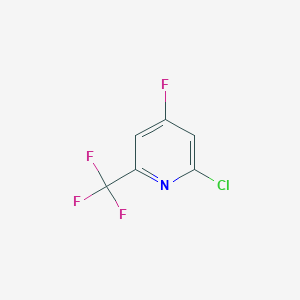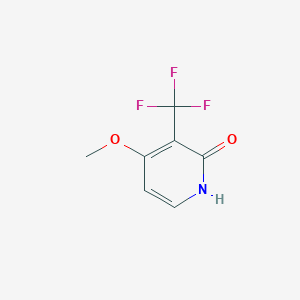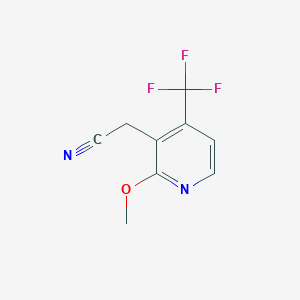![molecular formula C12H18O4 B1409335 3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1113001-76-5](/img/structure/B1409335.png)
3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Vue d'ensemble
Description
“3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis B infections .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of research in recent years . For instance, a large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) have been reported . The synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained ring system . This structure is unique and exhibits diverse chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are often characterized by the release of strain, which is a common feature of reactions involving bicyclo[1.1.1]pentane cores . For example, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bicyclo Pentane Derivatives
This compound serves as a building block in the synthesis of bicyclo pentane derivatives, which are significant in medicinal chemistry. The unique structure of bicyclo pentane is a key scaffold in drug design, offering conformational rigidity and potential for increased metabolic stability .
Antiviral Research: Hepatitis B Treatment
Researchers utilize this compound as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives. These derivatives have shown promise in the treatment of hepatitis B, a significant global health concern .
Organic Synthesis: Metal-Free Alkylation
The compound is involved in a practical metal-free homolytic aromatic alkylation protocol. This method is crucial for creating complex organic molecules without the use of metals, which can be advantageous for green chemistry applications .
Chemical Research: Study of Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane core of the compound is of interest in chemical research due to its unique bonding and strain energy characteristics. This research can lead to new insights into chemical reactivity and bond formation .
Pharmaceutical Development: Drug Formulation
Due to its structural properties, this compound can be used in the development of new pharmaceutical formulations. Its stability and solubility characteristics make it a candidate for creating more effective drug delivery systems .
Material Science: Polymer Synthesis
The tert-butoxy group in the compound can be utilized in the synthesis of polymers. This application is particularly relevant in the development of new materials with specific mechanical and chemical properties .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with enzymes can be harnessed to study inhibition mechanisms. This is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use .
Analytical Chemistry: Chromatography Standards
Lastly, this compound can be used as a standard in chromatographic analyses due to its distinct chemical signature. This helps in the accurate identification and quantification of substances in complex mixtures .
Safety and Hazards
Orientations Futures
The use of bicyclo[1.1.1]pentane cores, such as in “3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid”, in medicinal chemistry is a growing area of research . These structures are being explored as bioisosteres for phenyl rings and are being used to modify lead compounds in drug discovery . The development of practical and efficient synthetic methods for these compounds is an important future direction .
Propriétés
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGWJDDWNGIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



